

Spectroscopic Scrutiny: A Comparative Analysis of 3-Buten-1-amine and Its Isomers

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A comprehensive spectroscopic comparison of **3-Buten-1-amine** and its structural isomers—2-Buten-1-amine, 1-Buten-1-amine, and Cyclobutylamine—reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for unequivocal identification and differentiation. This guide synthesizes quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols to ensure reproducibility.

Distinguishing Isomers Through Spectroscopic Signatures

The subtle variations in the molecular structure of these C4H9N isomers give rise to significant differences in their interaction with electromagnetic radiation and behavior in mass analysis. These differences are systematically tabulated below, offering a clear comparative overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, a cornerstone of structural elucidation, provides a detailed view of the chemical environment of each proton (1 H NMR) and carbon (1 3C NMR) atom within a molecule. The position of the double bond and the cyclic structure dramatically influence the chemical shifts (δ) and spin-spin coupling patterns.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Experimental)



Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Buten-1-amine	H-1	~5.8	ddt	J ≈ 17.0, 10.2, 6.7
H-2	~5.1-5.0	m		
H-3	~2.3	q	J≈6.7	
H-4	~2.8	t	J≈6.8	
-NH ₂	~1.1	s (broad)		
2-Buten-1-amine	H-1	~1.7	d	J ≈ 6.0
(trans isomer)	H-2	~5.5-5.7	m	
H-3	~5.5-5.7	m		_
H-4	~3.2	d	J≈6.0	
-NH ₂	~1.2	s (broad)		
1-Buten-1-amine	H-1	~0.9	t	J ≈ 7.4
(E/Z mixture)	H-2	~2.0	sextet	J≈7.4
H-3	~4.5 (Z), ~4.9 (E)	dt		
H-4	~6.1 (Z), ~6.3 (E)	dt	_	
-NH ₂	~1.3	s (broad)	_	
Cyclobutylamine	H-1	~3.4	quintet	J≈7.8
H-2, H-4	~2.2-2.0	m		
H-3	~1.8-1.6	m	_	
-NH ₂	~1.2	s (broad)		

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Experimental)



Compound	Carbon	Chemical Shift (δ, ppm)
3-Buten-1-amine	C-1	~138
C-2	~115	
C-3	~38	_
C-4	~42	_
2-Buten-1-amine	C-1	~18
(trans isomer)	C-2	~128
C-3	~130	
C-4	~48	
1-Buten-1-amine	C-1	~14
(E/Z mixture)	C-2	~24
C-3	~105	
C-4	~135	
Cyclobutylamine	C-1	~50
C-2, C-4	~32	
C-3	~16	

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The characteristic absorptions of the amine (N-H) and alkene (C=C, =C-H) functional groups are key to differentiating these isomers.[1][2] All primary amines exhibit two N-H stretching bands, however, their positions can be subtly influenced by the overall molecular structure.[1]

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)



Compound	N-H Stretch	C=C Stretch	=C-H Bend (out-of-plane)	C-N Stretch
3-Buten-1-amine	~3380, 3300	~1640	~990, 910	~1070
2-Buten-1-amine	~3370, 3290	~1670 (weak)	~965 (trans)	~1080
1-Buten-1-amine	~3360, 3280	~1650	~960 (E), ~700 (Z)	~1100
Cyclobutylamine	~3360, 3280	N/A	N/A	~1120

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all isomers share the same nominal molecular weight (71 g/mol), their fragmentation patterns upon electron ionization are distinct, reflecting the differences in their structural stability.

Table 4: Major Mass Spectrometry Fragmentation Peaks (m/z)

Compound	Molecular Ion (M+)	Key Fragment Ions
3-Buten-1-amine	71	54, 44, 30 (base peak)
2-Buten-1-amine	71	56, 44, 30 (base peak)
1-Buten-1-amine	71	56, 44, 30 (base peak)
Cyclobutylamine	71	56, 43 (base peak), 41

Experimental Protocols

To ensure the reliability and reproducibility of the presented data, the following experimental methodologies are provided.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the amine sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal



standard.[3][4] The solution was transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For ¹H NMR, a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans were used. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans were employed.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[5][6]

Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

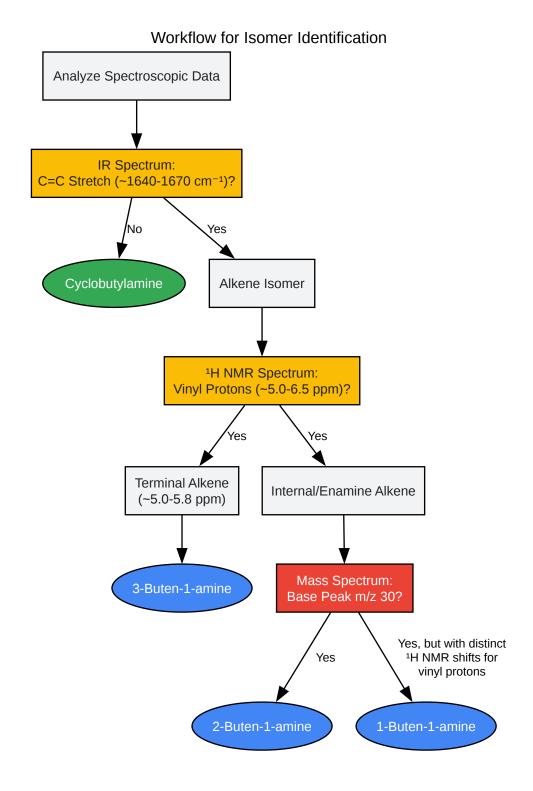
Sample Introduction and Ionization: Samples were introduced via a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS). A non-polar capillary column (e.g., DB-5ms) was used. The injector temperature was set to 250°C. Electron ionization (EI) was performed at 70 eV.[7][8]

Mass Analysis: The mass analyzer was scanned over a mass range of m/z 25-200.

Logical Workflow for Isomer Differentiation

The spectroscopic data enables a systematic approach to distinguish between the four isomers. The following workflow, visualized using a Graphviz diagram, outlines a logical decision-making process based on the key spectral features.





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Caption: A flowchart illustrating the stepwise differentiation of the isomers based on key IR, NMR, and MS data.



This guide provides a foundational dataset and a logical framework for the spectroscopic comparison of **3-Buten-1-amine** and its isomers. The distinct spectral features, when analyzed in conjunction, allow for the confident identification of each compound, a critical step in research and development involving these versatile chemical entities.

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